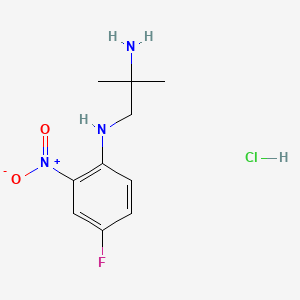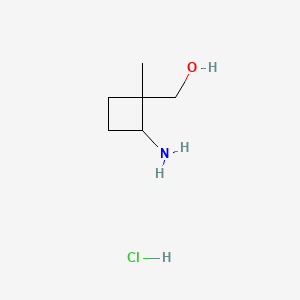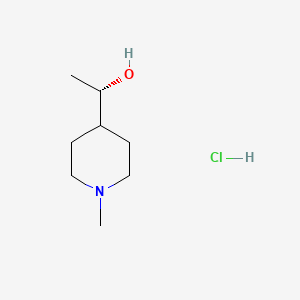
N1-(4-fluoro-2-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluoro-2-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride, also known as FNP, is a synthetic compound that is used in a variety of scientific applications. It is a crystalline, white solid that is soluble in water and has a melting point of about 190°C. FNP is an important reagent for the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules. It is also used in the synthesis of a variety of dyes, catalysts, and other materials.
Wissenschaftliche Forschungsanwendungen
N1-(4-fluoro-2-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other biologically active molecules. It is also used in the synthesis of catalysts, and it can be used as a reagent in the synthesis of a variety of materials. This compound is also used in the synthesis of a variety of polymers, and it is used in the synthesis of a variety of organic compounds.
Wirkmechanismus
N1-(4-fluoro-2-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride acts as a catalyst in the synthesis of a variety of compounds, and it can also act as a nucleophile. In the presence of a base, this compound can react with an aldehyde to form an aldehyde-amine adduct. The adduct can then be reduced to form an amine. This compound can also act as an oxidizing agent in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been shown to have anti-cancer properties, and it has been used in the synthesis of a variety of drugs. This compound has also been shown to have an effect on the metabolism of glucose and fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(4-fluoro-2-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. It is also relatively stable, and it is soluble in a variety of solvents. However, this compound is toxic, and it should be handled with care. It should also be stored in a cool, dry place, and it should be kept away from light and heat.
Zukünftige Richtungen
N1-(4-fluoro-2-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride has a wide range of applications in scientific research, and there are a number of potential future directions for its use. It could be used in the synthesis of new drugs, and it could be used to develop new catalysts and materials. It could also be used to develop new polymers and organic compounds. Additionally, this compound could be used to develop new methods for the synthesis of a variety of compounds. Finally, this compound could be used to study the biochemical and physiological effects of various compounds.
Synthesemethoden
N1-(4-fluoro-2-nitrophenyl)-2-methylpropane-1,2-diamine hydrochloride is synthesized through a multi-step process that begins with the reaction of 4-fluoro-2-nitrobenzaldehyde and 2-methylpropane-1,2-diamine. The first step in the reaction is the formation of a Schiff base, followed by the reduction of the Schiff base to form an aldehyde. The aldehyde is then reacted with hydrochloric acid to form the final product, this compound.
Eigenschaften
IUPAC Name |
1-N-(4-fluoro-2-nitrophenyl)-2-methylpropane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2.ClH/c1-10(2,12)6-13-8-4-3-7(11)5-9(8)14(15)16;/h3-5,13H,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXWIFGGRRFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=C(C=C1)F)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)

![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)




![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)

![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)

